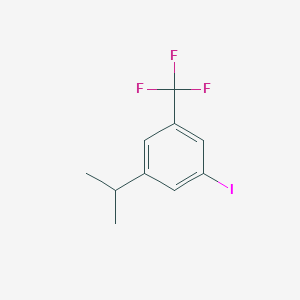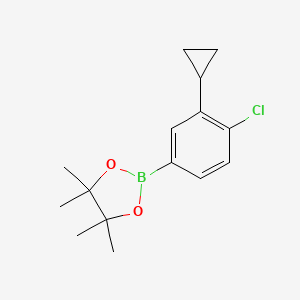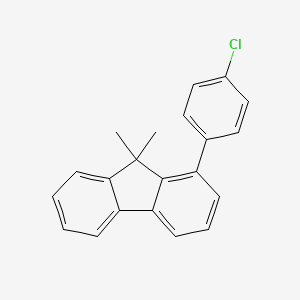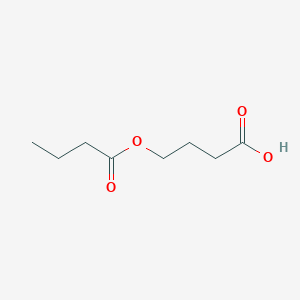
Fmoc-Sec(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Sec(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(trityl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is used to protect the amino group during peptide synthesis, while the trityl group protects the selenol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sec(Trt)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using piperidine, and the next amino acid is coupled to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of solid-phase synthesis allows for the easy separation of intermediates and final products from soluble reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Sec(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The seleninic acid can be reduced back to the selenol group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include selenocysteine derivatives with various protecting groups or functional groups, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry
Fmoc-Sec(Trt)-OH is widely used in peptide synthesis, particularly in the synthesis of selenoproteins. Selenoproteins are proteins that contain selenocysteine and play important roles in various biological processes .
Biology
In biological research, this compound is used to study the role of selenocysteine in proteins and enzymes. It is also used to investigate the effects of selenium on cellular processes and to develop selenium-based therapeutics .
Medicine
In medicine, this compound is used to develop peptide-based drugs and therapies. Selenocysteine-containing peptides have shown potential in treating various diseases, including cancer and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of selenoproteins for nutritional supplements and functional foods. It is also used in the development of biosensors and other analytical tools .
Mécanisme D'action
The mechanism of action of Fmoc-Sec(Trt)-OH involves the incorporation of selenocysteine into peptides and proteins. The presence of selenium in selenocysteine allows these proteins to participate in redox reactions and other biochemical processes that are not possible with other amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: A cysteine derivative with similar protecting groups.
Fmoc-Sec(Mob)-OH: A selenocysteine derivative with a different protecting group.
Fmoc-His(Trt)-OH: A histidine derivative with similar protecting groups.
Uniqueness
Fmoc-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct biochemical properties to the peptides and proteins it is incorporated into. Selenium-containing peptides have unique redox properties and can participate in reactions that are not possible with sulfur-containing cysteine derivatives .
Propriétés
Formule moléculaire |
C37H31NO4Se |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 |
Clé InChI |
BNOGRCVLEKLKJK-UMSFTDKQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
![3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)



![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)

![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)

![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)
